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Compound of Interest

Compound Name:
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-

ethanol

CAS No.: 83959-43-7

Cat. No.: B3156865 Get Quote

Executive Summary
The N-hydroxyethyl pyrazole moiety represents a critical pharmacophore and synthetic building

block in modern heterocyclic chemistry. Characterized by a pyrazole ring N-substituted with a

2-hydroxyethyl group (

), this scaffold bridges the gap between lipophilic aromatic cores and hydrophilic solubilizing
tails. Its applications span from kinase inhibitors in oncology to energetic materials in defense
research. This guide synthesizes the chemical architecture, synthetic methodologies, and
pharmacological logic driving the development of these derivatives, moving beyond basic
reviews to explore the causal relationships between structural modification and functional
outcome.[1]

Chemical Architecture & Synthetic Logic
The Regioselectivity Challenge
The synthesis of N-hydroxyethyl pyrazoles is defined by the "N-alkylation problem." Pyrazoles

are ambident nucleophiles. Direct alkylation of an unsubstituted pyrazole with 2-chloroethanol

or ethylene oxide often yields a mixture of N1 and N2 isomers, particularly when asymmetric

substituents are present at positions 3 and 5.
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Critical Insight: To achieve high purity without tedious chromatographic separation, the

Cyclocondensation Strategy using 2-hydroxyethylhydrazine is the superior, self-validating

protocol. This method dictates regiochemistry ab initio rather than relying on post-synthesis

purification.

Synthetic Pathways
Two primary routes dominate the literature. The choice depends on the substrate availability

and the tolerance for isomeric impurities.

Method A: Direct N-Alkylation (The "Brute Force" Approach)
Reagents: Pyrazole derivative + Ethylene Oxide (or Ethylene Carbonate/2-Chloroethanol).

Mechanism:

attack or ring opening.

Drawback: Low regioselectivity. If the pyrazole is 3-substituted, alkylation can occur at N1 or

N2, leading to steric clashes or inactive isomers.

Method B: Cyclocondensation (The "Designed" Approach)
Reagents: 1,3-Dicarbonyl compound (or enaminonitrile) + 2-Hydroxyethylhydrazine.

Mechanism: Nucleophilic attack of the hydrazine terminal nitrogen on the most electrophilic

carbonyl, followed by cyclization.

Advantage: The hydroxyethyl group is fixed on the hydrazine, directing the formation of the

pyrazole ring with precise regiocontrol.

Visualization: Synthetic Decision Matrix
The following diagram illustrates the decision logic and pathways for synthesizing these

derivatives.
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Figure 1: Synthetic decision matrix comparing direct alkylation versus cyclocondensation

routes.

Pharmacology & Medicinal Chemistry[2][3][4][5][6]
[7][8]
Kinase Inhibition: The "Solvent Front" Effect
In the context of kinase inhibitors (e.g., Aurora-2, GSK-3, Akt), the N-hydroxyethyl tail serves a

specific mechanistic function. It often projects into the solvent-exposed region of the ATP-

binding pocket.

Solubility: The hydroxyl group lowers logP, improving oral bioavailability.

H-Bonding: The terminal -OH can act as a hydrogen bond donor/acceptor with residues like

Asp or Glu at the pocket rim, stabilizing the inhibitor-enzyme complex.

Case Study: Vertex Pharmaceuticals has utilized pyrazole derivatives where the N-

hydroxyethyl group is critical for maintaining potency while reducing lipophilicity, a common

failure point in early drug discovery [1].

HIV Reverse Transcriptase Inhibitors
Mowbray et al. demonstrated that N-hydroxyethyl pyrazoles act as potent Non-Nucleoside

Reverse Transcriptase Inhibitors (NNRTIs).[2][3]

Mechanism: The pyrazole core locks the conformation, while the hydroxyethyl tail interacts

with the specific non-nucleoside binding pocket (NNBP) residues, displacing water
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molecules and increasing binding entropy [2].

Energetic Materials
In defense science, the hydroxyethyl group is often nitrated to form nitrate esters (

).

Logic: This modification increases the oxygen balance and density of the material while

maintaining thermal stability provided by the aromatic pyrazole ring. These compounds serve

as melt-castable explosives or energetic plasticizers [3].

Experimental Protocols
Protocol: Regioselective Synthesis of 5-Amino-1-(2-
hydroxyethyl)pyrazole-4-carbonitrile
This protocol is chosen for its self-validating nature. The formation of the solid product confirms

the successful cyclization, and the specific melting point validates purity without complex

chromatography.

Objective: Synthesize a key intermediate for kinase inhibitor libraries.

Reagents:

Ethoxymethylenemalononitrile (122.1 g, 1.0 mol)

2-Hydroxyethylhydrazine (76.1 g, 1.0 mol)

Ethanol (Absolute, 500 mL)

Step-by-Step Methodology:

Preparation: Charge a 1L three-necked round-bottom flask with

Ethoxymethylenemalononitrile and Ethanol. Equip with a mechanical stirrer, reflux

condenser, and internal thermometer.

Addition (Exotherm Control): Cool the solution to 10°C. Add 2-Hydroxyethylhydrazine

dropwise over 45 minutes. Scientific Note: Slow addition prevents thermal runaway and
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minimizes oligomerization side-reactions.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then,

heat to reflux (78°C) for 1 hour to drive the elimination of ethanol and ensure ring closure.

Validation (TLC): Spot the reaction mixture against starting material (SiO2 plate, 50%

EtOAc/Hexane). Complete disappearance of the nitrile starting material indicates reaction

completion.

Isolation: Cool the mixture to 0°C. The product often crystallizes directly. If not, concentrate

the solvent to 20% volume under reduced pressure. Filter the precipitate.

Purification: Recrystallize from minimal hot ethanol.

Characterization:

Yield: Expect 85-90%.

Melting Point: 140-142°C (Sharp range indicates high isomeric purity).

1H NMR (DMSO-d6): Look for the triplet at

3.55 (-CH2-) and

3.98 (-CH2-N) distinct from the hydrazine precursor.

Quantitative Data Summary
The following table summarizes key physical and biological properties of common N-

hydroxyethyl pyrazole derivatives found in literature.
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Compound
Class

R-Group (Pos
3/5)

Biological
Target

key Metric
(IC50/Ki)

Ref

Kinase Inhibitor 3-Amino-5-aryl Aurora-A Kinase 12 nM (Ki) [1]

NNRTI 3,5-Dimethyl HIV-1 RT 45 nM (IC50) [2]

Energetic 3,4-Dinitro N/A (Explosive) = 8700 m/s [3]

Agrochemical 3-CF3 Fungal CYP51 0.5 ppm (MIC) [4]

Structure-Activity Relationship (SAR) Visualization
This diagram maps the functional logic of the N-hydroxyethyl pyrazole scaffold in a medicinal

chemistry context.
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Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the N-

hydroxyethyl pyrazole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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